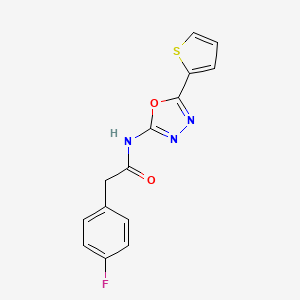

2-(4-fluorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a thiophen-2-yl group and an acetamide linker bearing a 4-fluorophenyl moiety.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVPOPJBMDOINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized by reacting a hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Attachment of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Pharmacological Insights

Role of Heterocyclic Cores

Substituent Effects

- Fluorophenyl Group : The 4-fluorophenyl moiety (target compound, 5d) enhances lipophilicity and bioavailability compared to nitrophenyl (CDD-934506) or chlorophenyl (14a) groups .

- Sulfanyl/Thio Linkages: Sulfanyl groups (CDD-934506, 5d) may facilitate covalent interactions with biological targets, whereas direct thiophen substitution (target compound) favors non-covalent interactions .

Pharmacological Profiles

- Antimicrobial Activity : Benzofuran-oxadiazole hybrids (2a, 2b) show potent antimicrobial effects, suggesting thiophen analogs (target compound) may require evaluation for similar activity .

- Enzyme Inhibition : Tyrosinase (5d) and COX-2 (Compound III) inhibition highlights the versatility of oxadiazole-acetamide scaffolds, though target-specific optimization is critical .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C13H10F N3O2S

- Molecular Weight : 273.30 g/mol

- LogP : 3.7127

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 1

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant growth inhibition in various cancer cell lines.

-

Mechanism of Action :

- Compounds with oxadiazole structures have been reported to induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation .

- The compound's ability to intercalate DNA has also been suggested, leading to the formation of DNA adducts which may contribute to its cytotoxic effects .

- Case Studies :

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been explored extensively, with promising results against various pathogens.

-

Mechanism of Action :

- The inhibition of key enzymes involved in bacterial cell wall synthesis has been identified as a primary mechanism for the antimicrobial action of these compounds .

- Molecular docking studies have indicated strong binding affinities to targets such as mycobacterial enoyl reductase, essential for fatty acid biosynthesis in bacteria .

- Case Studies :

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with a dehydrating agent (e.g., POCl₃), and (2) acylation of the oxadiazole nitrogen with 2-(4-fluorophenyl)acetyl chloride. Optimization includes:

- Temperature : 80–100°C for cyclization .

- Solvent : Dichloromethane or DMF for acylation .

- Catalysts : Triethylamine to neutralize HCl during acylation .

- Yield : 60–75% after purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons, δ 165 ppm for C-F coupling) and thiophene protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 343.3 (M+H⁺) .

- FTIR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C-N (1250–1300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC values) against S. aureus and E. coli .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can structural contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

- Methodology :

- Assay Standardization : Use uniform cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin) to minimize variability .

- Structural Analogs : Compare with derivatives like 2-(4-fluorophenyl)-N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetamide to isolate substituent effects .

- Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis to improve IC₅₀ accuracy .

Q. What computational strategies are effective for predicting target interactions and ADMET properties?

- Methodology :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR PDB: 1M17) to identify binding modes. The oxadiazole ring shows π-π stacking with Tyr residues .

- DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity and charge transfer using B3LYP/6-31G(d) basis sets .

- ADMET Prediction : SwissADME for bioavailability (TPSA > 80 Ų indicates poor blood-brain barrier penetration) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodology :

- Substituent Variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity .

- Methyl or methoxy groups on the thiophene to modulate lipophilicity (logP 2.5–3.5) .

- Bioisosteric Replacement : Replace oxadiazole with 1,2,4-triazole to assess ring flexibility .

- Data Correlation : Use QSAR models (e.g., MLR analysis) linking substituent Hammett constants (σ) to IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.